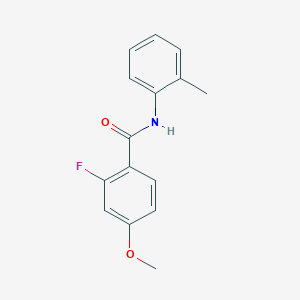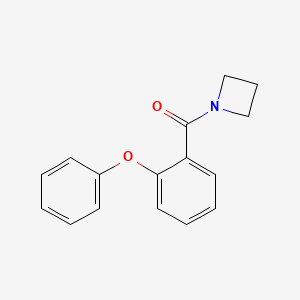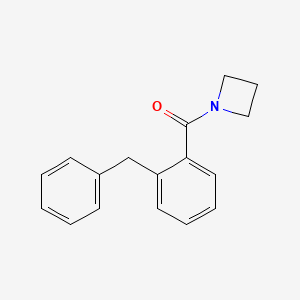
N,N-diethyl-5-fluoro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-fluoro-1-benzothiophene-2-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials as a targeted therapy for these types of cancer.
Mécanisme D'action
Venetoclax selectively binds to the BH3 domain of BCL-2, which prevents its anti-apoptotic function. This leads to the activation of the apoptotic pathway, resulting in the death of cancer cells. Venetoclax has a high affinity for BCL-2 and does not bind to other anti-apoptotic proteins, which makes it a selective inhibitor.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to have minimal effects on normal cells, which makes it a promising targeted therapy. Venetoclax has a half-life of approximately 17 hours and is metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Venetoclax has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, Venetoclax also has limitations, such as its high cost and the need for specialized equipment to handle it safely.
Orientations Futures
There are several future directions for Venetoclax research, including:
1. Studying the efficacy of Venetoclax in combination with other therapies for various types of cancer.
2. Investigating the mechanisms of resistance to Venetoclax and developing strategies to overcome it.
3. Developing new formulations of Venetoclax to improve its pharmacokinetics and reduce its cost.
4. Studying the use of Venetoclax in other types of cancer, such as solid tumors.
5. Investigating the use of Venetoclax in combination with immunotherapy for cancer treatment.
In conclusion, Venetoclax is a promising targeted therapy for various types of cancer, with a high selectivity for BCL-2 and minimal effects on normal cells. Further research is needed to fully understand its mechanisms of action and to explore its potential in combination with other therapies.
Méthodes De Synthèse
The synthesis of Venetoclax involves several steps, starting with the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylamine to form N,N-diethyl-5-fluoro-1-benzothiophene-2-carboxamide. The final step involves the reaction of this compound with 4-(4-chlorophenyl)-1,3-thiazole-2-amine to form Venetoclax.
Applications De Recherche Scientifique
Venetoclax has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. It has shown promising results in CLL and AML, as well as in other types of cancer such as multiple myeloma and non-Hodgkin's lymphoma. Venetoclax has also been studied in combination with other therapies, such as rituximab and obinutuzumab, and has shown improved outcomes in clinical trials.
Propriétés
IUPAC Name |
N,N-diethyl-5-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS/c1-3-15(4-2)13(16)12-8-9-7-10(14)5-6-11(9)17-12/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNQBDQUBKMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-fluoro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)





